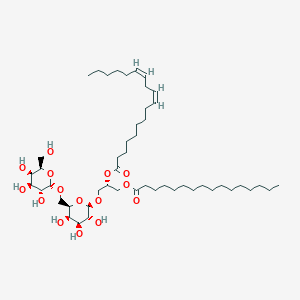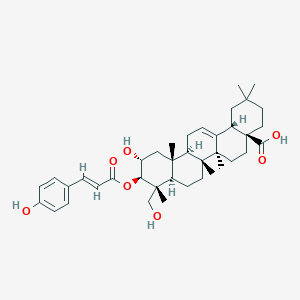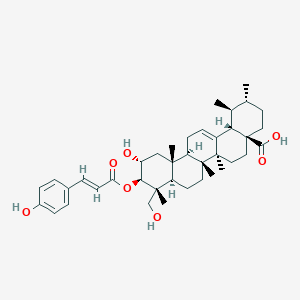
JWH 398 N-pentanoic acid metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 N-pentanoic acid metabolite is an expected phase I metabolite of JWH 398. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Pharmacokinetic Properties : JWH-018, a well-known synthetic cannabinoid, and its metabolites, including the pentanoic acid metabolite, demonstrate specific pharmacokinetic properties. These metabolites are detected in serum and exhibit a multiexponential decline in concentration with slow terminal elimination, suggesting potential accumulation in chronic users (Toennes et al., 2017).
Excretion in Urine : Research indicates that after inhalation, JWH-018 and its metabolites, such as the pentanoic acid metabolite, are excreted in urine. These metabolites have been identified in urine samples, providing insights into the excretion patterns of synthetic cannabinoids (Toennes et al., 2018).
Detection in Biological Specimens : Gas chromatography-mass spectrometry (GC-MS) methods have been developed to detect metabolites of synthetic cannabinoids like JWH-018 in urine. This includes the identification of specific metabolites like the N-pentanoic acid derivative, facilitating the analysis of 'K2' metabolites in biological specimens (Emerson et al., 2013).
Analytical Methodologies
Method Development for Doping Control : In the field of equine sports, the development of doping control methods for detecting JWH-250 metabolites in equine urine includes identifying metabolites like JWH-250 N-pentanoic acid. This highlights the application of these metabolites in sports drug testing (You et al., 2018).
Analytical Techniques for Synthetic Cannabinoids : Comparative studies of analytical techniques like UHPSFC-MS/MS and UHPLC-MS/MS for the determination of synthetic cannabinoids in urine, including metabolites such as JWH-018 N-pentanoic acid, showcase advancements in forensic toxicology (Berg et al., 2016).
Sensor Development for Drug Detection : The creation of a quartz crystal microbalance (QCM) sensor for detecting synthetic cannabinoids, including JWH-018 and its pentanoic acid metabolite, represents a significant advancement in sensor technology for drug detection (Battal et al., 2018).
Forensic Applications
Forensic Toxicology : Studies on the prevalence of synthetic cannabinoid metabolites in urine samples from individuals suspected of driving under the influence, with the inclusion of metabolites like JWH-018 N-pentanoic acid, emphasize the role of these metabolites in forensic investigations (Davies et al., 2016).
Drug Testing in Sewage : The analysis of sewage for residues of synthetic cannabinoids, including metabolites like JWH-018 N-pentanoic acid, provides a novel approach to monitor community drug use, extending the application of these metabolites to public health and safety (Reid et al., 2014).
Eigenschaften
Produktname |
JWH 398 N-pentanoic acid metabolite-d5 |
|---|---|
Molekularformel |
C24H15ClD5NO3 |
Molekulargewicht |
410.9 |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)/i3D,4D,9D,10D,15D |
InChI-Schlüssel |
VTGKQZQQXCKOOD-SUBDTABOSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyme |
JWH 398 N-(5-carboxypentyl) metabolite-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








